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Compound of Interest

Compound Name: (R)-Ttbk1-IN-1

Cat. No.: B12405055 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the TTBK1 inhibitor, (R)-Ttbk1-IN-1, with other known alternatives. The

information is compiled from published literature to support independent validation efforts.

(R)-Ttbk1-IN-1, also known as TTBK1-IN-1, BIIB-TTBKi, and BGN31, is a potent, selective,

and brain-penetrant inhibitor of Tau Tubulin Kinase 1 (TTBK1).[1][2] TTBK1 is a crucial kinase

in neurodegenerative diseases, as it is involved in the hyperphosphorylation of tau protein, a

key pathological hallmark of Alzheimer's disease.[3] This guide summarizes the publicly

available data on (R)-Ttbk1-IN-1 and provides a framework for its independent validation.

Comparative Analysis of TTBK1 Inhibitors
The following table summarizes the reported biochemical and cellular potencies of (R)-Ttbk1-
IN-1 and other notable TTBK1 inhibitors. This data is extracted from the primary publication by

Halkina et al. (2021) and an independent study by Roth et al. (2022).
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Compound
Name

Other
Names

Originator
TTBK1 IC50
(Biochemic
al)

TTBK1 IC50
(Cellular)

Key
References

(R)-Ttbk1-IN-

1

TTBK1-IN-1,

BIIB-TTBKi,

BGN31

Biogen 2.7 nM

9.75 nM

(pS422 Tau

FRET)

Halkina et al.,

2021[2];

Dillon et al.,

2020[4]

AMG28
Amgen/Indep

endent
199 nM

1.85 µM

(pS422 Tau)

Roth et al.,

2022[1]

BGN8 Biogen 60 nM 571 nM
Halkina et al.,

2021[5]

BGN18 Biogen 13-18 nM 259 nM
Halkina et al.,

2021[5]

AZ1 AstraZeneca 240 nM (Kd) Not Reported
Xue et al.,

2013[5]

AZ2 AstraZeneca 4100 nM (Kd) Not Reported
Xue et al.,

2013[5]

Experimental Protocols for Independent Validation
To facilitate the independent validation of (R)-Ttbk1-IN-1, detailed experimental protocols for

key assays are provided below. These are based on methodologies described in the cited

literature.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant

TTBK1.

Materials:

Recombinant TTBK1 enzyme
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Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)[6][7]

ATP

ADP-Glo™ Kinase Assay Kit (Promega)[7]

Test compound ((R)-Ttbk1-IN-1) and controls

Assay plates (e.g., white 96-well plates)[7]

Protocol:

Prepare serial dilutions of the test compound.

In an assay plate, add the TTBK1 enzyme, the kinase substrate, and the test compound at

various concentrations.

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60

minutes).

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a

luciferase reaction.

Measure the luminescence using a plate reader. The signal is proportional to the amount of

ADP produced and thus to the kinase activity.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cellular Tau Phosphorylation Assay (HEK293 FRET
Assay)
This assay assesses the ability of a compound to inhibit TTBK1-mediated phosphorylation of

Tau at a specific site (e.g., Ser422) in a cellular context.[4]

Materials:
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HEK293 cells

Expression vectors for full-length TTBK1 and human Tau (e.g., 2N4R isoform)[4]

Transfection reagent

Cell culture medium and supplements

Test compound ((R)-Ttbk1-IN-1) and controls

FRET-based detection reagents:

Anti-Tau antibody (e.g., Tau5) conjugated to a FRET donor (e.g., Tb cryptate)[4]

Anti-phospho-Tau (e.g., pS422) antibody conjugated to a FRET acceptor (e.g., d2)[4]

Protocol:

Co-transfect HEK293 cells with expression vectors for TTBK1 and human Tau.[4]

Plate the transfected cells in a suitable assay plate and allow them to adhere.

Treat the cells with serial dilutions of the test compound for a specified period.

Lyse the cells and add the FRET antibody pair to the lysate.

Incubate to allow for antibody binding to Tau and phosphorylated Tau.

Measure the FRET signal using a suitable plate reader. The FRET signal is proportional to

the amount of phosphorylated Tau at the specific site.

Calculate the cellular IC50 value by plotting the percentage of inhibition of Tau

phosphorylation against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental context, the following diagrams illustrate

the TTBK1 signaling pathway and a general workflow for kinase inhibitor validation.
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Caption: TTBK1 signaling pathway in the context of Tau phosphorylation.
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Caption: General workflow for the validation of a kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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